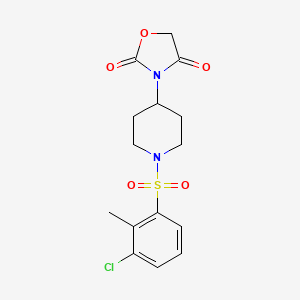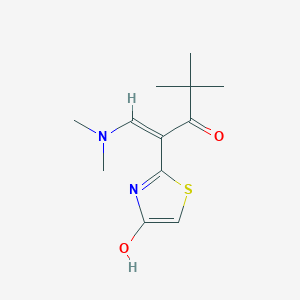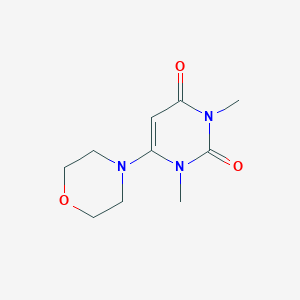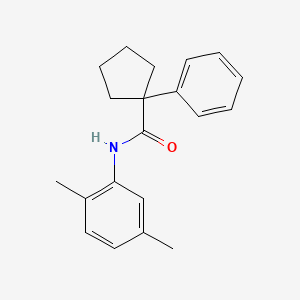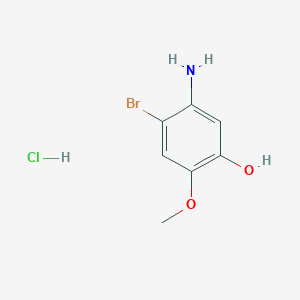
5-Amino-4-bromo-2-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-bromo-2-methoxyphenol hydrochloride is a chemical compound with the CAS Number: 2361643-85-6 . It has a molecular weight of 254.51 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-4-bromo-2-methoxyphenol hydrochloride . The InChI code is 1S/C7H8BrNO2.ClH/c1-11-7-2-4 (8)5 (9)3-6 (7)10;/h2-3,10H,9H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-4-bromo-2-methoxyphenol hydrochloride are not available, similar compounds such as 5-Amino-2-methoxyphenol have been known to react with ninhydrin to yield tetrahydroindeno [1,2- b ]indolones .Physical And Chemical Properties Analysis
5-Amino-4-bromo-2-methoxyphenol hydrochloride is a powder that is stored at room temperature . The safety data sheet for a similar compound, 5-Amino-2-methoxyphenol, indicates that it is a grey powder .Scientific Research Applications
Antioxidant Activity
Research on bromophenols from marine red algae, such as Rhodomela confervoides, has demonstrated that these compounds exhibit potent antioxidant activities. These activities are stronger than or comparable to those of conventional antioxidants, suggesting the potential for 5-Amino-4-bromo-2-methoxyphenol hydrochloride to also possess significant antioxidant properties if structurally similar or functionally analogous (Li et al., 2011).
Antimicrobial Properties
Bromophenols isolated from the same marine algae have also been shown to have antibacterial properties, indicating the possibility of 5-Amino-4-bromo-2-methoxyphenol hydrochloride serving as a basis for developing new antimicrobial agents (Xu et al., 2003).
Corrosion Inhibition
Compounds structurally related to 5-Amino-4-bromo-2-methoxyphenol hydrochloride, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This suggests a potential application in the development of corrosion inhibitors for industrial use (Bentiss et al., 2009).
Photosensitizing Agents for Cancer Therapy
Research involving zinc phthalocyanine derivatives substituted with bromo and methoxy groups has highlighted their efficacy as photosensitizers in photodynamic therapy for treating cancer. This opens up the possibility for 5-Amino-4-bromo-2-methoxyphenol hydrochloride to be explored for similar applications (Pişkin et al., 2020).
Synthesis of Heterocyclic Compounds
The versatility of bromo and methoxyphenol derivatives in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds, indicates that 5-Amino-4-bromo-2-methoxyphenol hydrochloride could serve as a valuable intermediate or reactant in organic synthesis, contributing to the development of novel pharmaceuticals or materials (Ueno et al., 1982).
Safety and Hazards
This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
5-amino-4-bromo-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYBHUKDZRNXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)

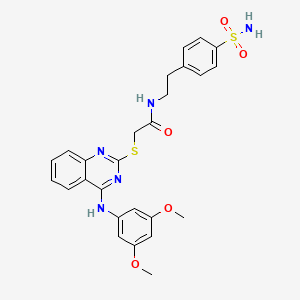
![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)
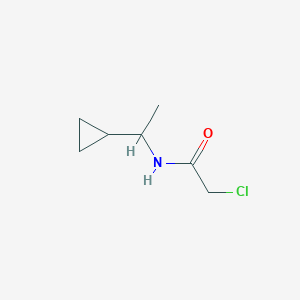

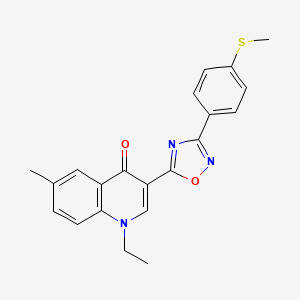
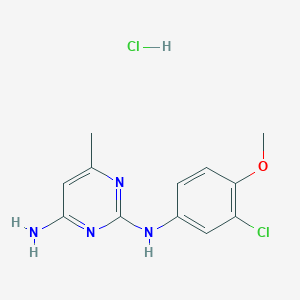
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)
